molecular formula C19H20N4O3S B6543642 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1003787-29-8

2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B6543642
CAS No.: 1003787-29-8
M. Wt: 384.5 g/mol
InChI Key: CEPFNZVEFGXQFU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a pyridine ring at position 3 and a piperidine moiety substituted with a 4-methylbenzenesulfonyl (tosyl) group at position 5. The sulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and receptor binding specificity. Its molecular formula is C₁₉H₂₀N₄O₃S, with a molecular weight of 384.45 g/mol.

Properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14-5-7-16(8-6-14)27(24,25)23-12-9-15(10-13-23)19-21-18(22-26-19)17-4-2-3-11-20-17/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPFNZVEFGXQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacokinetic Implications
Target Compound : 2-{5-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine C₁₉H₂₀N₄O₃S 384.45 Tosyl-piperidine, pyridine Enhanced metabolic stability; moderate lipophilicity
4-[5-(4′-Octyl-biphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine C₂₇H₂₉N₃O 411.54 4′-Octylbiphenyl High lipophilicity; potential membrane permeability
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride C₁₄H₂₀Cl₂N₄O 331.24 Piperidinylmethyl, dihydrochloride salt Improved aqueous solubility
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₄H₁₈ClN₃O 279.76 4-Methylphenyl, hydrochloride salt Compact structure; moderate solubility
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₁₂N₄O₂ 268.27 3-Methoxyphenyl, pyridine Electron-donating methoxy group; potential CNS activity

Functional Group Impact on Bioactivity

  • Tosyl-Piperidine (Target Compound) : The sulfonyl group enhances hydrogen-bonding capacity and may target sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
  • 4′-Octylbiphenyl () : The long alkyl chain increases lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity .
  • Dihydrochloride Salt (): Improves solubility for intravenous administration but may reduce oral bioavailability .

Pharmacological Potential

  • Target Compound : Likely targets sulfonamide-sensitive pathways (e.g., kinase inhibition or protease modulation).
  • Compound : Suitable for lipid-rich environments (e.g., antimicrobial or antifungal applications) .
  • Compound : Methoxy substituent suggests CNS applications (e.g., antipsychotic or antidepressant activity) .

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